molecular formula C10H12N2O B2698624 2-(Pyrimidin-5-yl)cyclohexan-1-one CAS No. 124034-95-3

2-(Pyrimidin-5-yl)cyclohexan-1-one

Cat. No.: B2698624
CAS No.: 124034-95-3
M. Wt: 176.219
InChI Key: OETMHVJYUXROTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-5-yl)cyclohexan-1-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is characterized by a cyclohexanone ring substituted with a pyrimidine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with a pyrimidine derivative under specific conditions. One common method involves the condensation of cyclohexanone with 5-aminopyrimidine in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-5-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)cyclohexan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The pyrimidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrimidin-4-yl)cyclohexan-1-one
  • 2-(Pyrimidin-6-yl)cyclohexan-1-one
  • 2-(Pyridin-5-yl)cyclohexan-1-one

Uniqueness

2-(Pyrimidin-5-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrimidine ring on the cyclohexanone core can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyrimidin-5-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETMHVJYUXROTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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